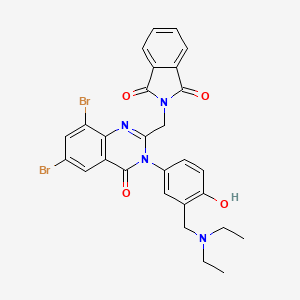
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((6,8-dibromo-3-(3-((diethylamino)methyl)-4-hydroxyphenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that features a combination of isoindole, quinazoline, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include isoindole derivatives, brominated phenyl compounds, and quinazoline precursors. Common synthetic routes could involve:
Bromination: Introduction of bromine atoms into the phenyl ring.
Amidation: Formation of amide bonds between the isoindole and quinazoline units.
Hydroxylation: Introduction of hydroxyl groups to the phenyl ring.
Industrial Production Methods
Industrial production might involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions might target the quinazoline ring.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with reduced quinazoline rings.
Substituted derivatives: Compounds with different functional groups replacing bromine atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Drug Development: Possible lead compound for the development of new pharmaceuticals.
Medicine
Anticancer Activity: Potential anticancer properties due to its ability to interact with DNA or proteins.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Polymer Production: Use in the synthesis of specialized polymers.
Dye Manufacturing: Potential application in the production of dyes and pigments.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application. In medicinal chemistry, it might interact with molecular targets such as:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor activity by acting as an agonist or antagonist.
DNA/RNA: Intercalating into DNA or RNA strands, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures.
Quinazoline derivatives: Compounds with similar quinazoline rings.
Phenyl derivatives: Compounds with similar phenyl groups.
Uniqueness
This compound is unique due to its combination of isoindole, quinazoline, and phenyl groups, which might confer unique chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
134700-36-0 |
|---|---|
Molecular Formula |
C28H24Br2N4O4 |
Molecular Weight |
640.3 g/mol |
IUPAC Name |
2-[[6,8-dibromo-3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C28H24Br2N4O4/c1-3-32(4-2)14-16-11-18(9-10-23(16)35)34-24(31-25-21(28(34)38)12-17(29)13-22(25)30)15-33-26(36)19-7-5-6-8-20(19)27(33)37/h5-13,35H,3-4,14-15H2,1-2H3 |
InChI Key |
HKAFICQFBNCPTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=C(C=C3Br)Br)CN4C(=O)C5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















